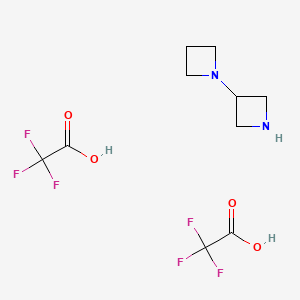

![molecular formula C12H20N2 B2937719 N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine CAS No. 923183-54-4](/img/structure/B2937719.png)

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

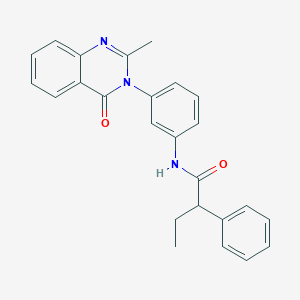

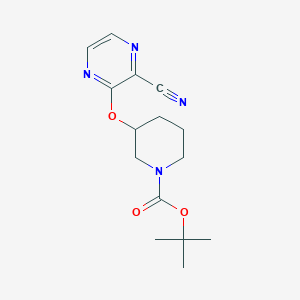

“N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine” is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine” consists of a benzene ring attached to a nitrogen atom, which is further connected to an isopropyl group and a methyl group . The benzene ring is also attached to a methylene group (-CH2-) which is connected to an amine group (-NH2) .Chemical Reactions Analysis

Amines, including “N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine”, are known to be good nucleophiles and can participate in a variety of reactions. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .科学的研究の応用

Eco-Friendly Corrosion Inhibitors

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine derivatives have been investigated for their potential as eco-friendly corrosion inhibitors. These compounds, through electrochemical and theoretical approaches, demonstrate effectiveness in inhibiting corrosion of metals such as steel in acidic environments. The adsorption of these inhibitors on metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and stable interaction between the inhibitor molecules and the metal surface. This research suggests that such compounds can offer a sustainable alternative to traditional corrosion inhibitors, with applications in industrial processes and maintenance of infrastructure (Yadav, Sarkar, & Purkait, 2015).

Photopolymerization Processes

In the field of polymer chemistry, derivatives of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine have been utilized in nitroxide-mediated photopolymerization processes. These compounds act as photoiniferters, decomposing under UV irradiation to generate radicals that initiate polymerization. This application is crucial for developing advanced materials with tailored properties, including coatings, adhesives, and 3D printing materials. The ability to control the polymerization process with light offers precise spatial and temporal control, opening new avenues for material design and engineering (Guillaneuf et al., 2010).

Biogenic Amine Derivatization

In analytical chemistry, specific derivatives of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine have been applied in the derivatization of biogenic amines for high-performance liquid chromatography (HPLC). This technique enhances the detection and quantification of biogenic amines, which are critical in food safety, clinical diagnosis, and neurotransmitter research. The derivatization process improves the sensitivity and specificity of HPLC analyses, enabling the accurate measurement of biogenic amine concentrations in complex biological and food matrices (Özdestan & Üren, 2009).

Catalysis and Synthesis of Amines

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine and its derivatives have found significant application in catalysis, particularly in the synthesis of amines. These compounds are involved in catalytic reductive aminations using molecular hydrogen, a process pivotal for producing primary, secondary, and tertiary amines. This method is essential for the sustainable and cost-effective production of a wide range of amines, which are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. The development of such catalytic processes emphasizes the importance of N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine derivatives in advancing green chemistry and sustainable industrial practices (Murugesan et al., 2020).

特性

IUPAC Name |

N-[[2-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-10(2)14(3)9-12-7-5-4-6-11(12)8-13/h4-7,10H,8-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULZEINBSCZKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1=CC=CC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

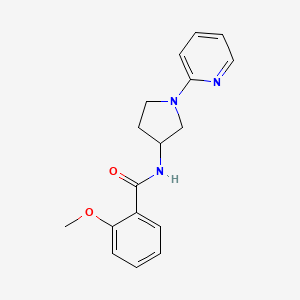

![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)

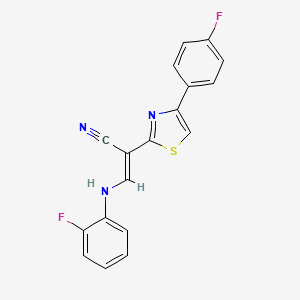

![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)

![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)

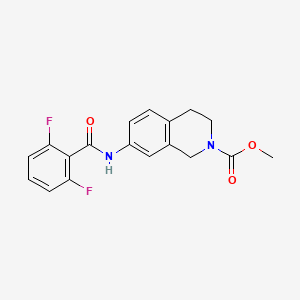

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)